molecular formula C18H28N2O3 B1672162 Iprovalicarb CAS No. 140923-17-7

Iprovalicarb

Cat. No. B1672162
CAS RN: 140923-17-7
M. Wt: 320.4 g/mol
InChI Key: NWUWYYSKZYIQAE-LBAUFKAWSA-N
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Description

Iprovalicarb is a chemical compound with the molecular formula C18H28N2O3 . It is also known by its IUPAC name: propan-2-yl [(2S)-3-methyl-1-{[(1Ξ)-1-(4-methylphenyl)ethyl]amino}-1-oxobutan-2-yl]carbamate .


Synthesis Analysis

The synthesis of Iprovalicarb involves complex chemical reactions. The analysis of field samples is carried out by employing liquid chromatography tandem mass spectrometry (LC–MS/MS) for Iprovalicarb residues .


Molecular Structure Analysis

The molecular structure of Iprovalicarb is characterized by its molecular formula C18H28N2O3 . The exact mass is 320.21 and the molecular weight is 320.433 .


Chemical Reactions Analysis

Iprovalicarb undergoes various chemical reactions. For instance, in the field of agriculture, it has been studied for its behavior in the field and its transfer from grapes to wine during winemaking .


Physical And Chemical Properties Analysis

Iprovalicarb is a white to yellow powder with a melting point of 163-165°C (mixture), 183°C (SR), and 199°C (SS). It has a density of 1.11 at 20°C . Its solubility in water is 11.0 (SR) and 6.8 (SS) mg/l at 20°C .

Scientific Research Applications

Iprovalicarb: A Comprehensive Analysis of Scientific Research Applications

Environmental Impact and Residue Behavior: Iprovalicarb is often used in combination with other pesticides, such as copper oxychloride, and its environmental impact and residue behavior are important areas of study. Research has been conducted to understand the dissipation kinetics of Iprovalicarb and its behavior in various environmental conditions .

Risk Assessment in Agricultural Practices: Risk assessment studies are crucial for ensuring the safe use of Iprovalicarb in agriculture. Multi-location field trials have been conducted to study the dissipation behavior of Iprovalicarb when used with propineb on crops like tomatoes, providing valuable data for safe application rates and intervals .

3. Detection of Residues in Food Products The development of biosensors for rapid detection of Iprovalicarb residues in vegetables is an important application in food safety. Automated biosensors implementing enzyme immunoassays can help monitor the levels of fungicide residues, ensuring consumer safety .

Fungicide Efficacy in Crop Protection: Iprovalicarb is known for its high biological activity and efficacy against various plant pathogens such as downy mildew, Peronospora, Phytophthora, and Alternaria species. Its use in protecting crops like grapes, potatoes, tomatoes, and tobacco from oomycete infestations is well-documented .

5. Systemic Action in Plant Disease Management As a systemic fungicide, Iprovalicarb’s mode of action allows it to be absorbed by plants and provide internal protection against diseases. This characteristic makes it particularly effective for managing diseases that affect the internal tissues of plants .

Toxicological and Ecotoxicological Profile: Iprovalicarb has been noted for its excellent toxicological and ecotoxicological profile, which makes it a preferred choice among fungicides. Studies on its safety profile help determine appropriate usage guidelines to minimize any potential negative impacts on non-target organisms and the environment .

Mechanism of Action

Target of Action

Iprovalicarb is a distinctive carbamate fungicide renowned for its targeted action against oomycete fungi . Its primary targets are the pathogens causing diseases like downy mildew in grapes and late blight in potatoes .

Mode of Action

Iprovalicarb operates through a specific mechanism of action, inhibiting the cellular process of cell wall formation in pathogens . It acts on cellulose synthase (CelA; EC 2.4.1.12), a key enzyme involved in the biosynthesis of cellulose, a major component of the cell wall .

Biochemical Pathways

The inhibition of cellulose synthase disrupts the normal process of cell wall formation in the targeted pathogens. This disruption in the biochemical pathway leads to the inability of the pathogen to maintain its structural integrity, ultimately leading to its death .

Pharmacokinetics

Iprovalicarb exhibits first-order kinetics, meaning that the rate of its elimination from the body (or in this case, from the environment) is directly proportional to the concentration of the drug . The half-life values of iprovalicarb in different environments ranged from 1.08 to 4.67 days . This suggests that iprovalicarb is relatively quickly metabolized and eliminated from the environment.

Result of Action

The result of iprovalicarb’s action is the effective control of oomycete fungi, particularly those causing diseases like downy mildew in grapes and late blight in potatoes . It shows excellent anti-sporulant, protective, and eradicative action and is effective against late blight disease of potato caused by P. infestans .

Action Environment

The efficacy and stability of iprovalicarb can be influenced by various environmental factors. For instance, the dissipation of iprovalicarb was found to be slower in tomato fruits as compared to cucumber fruits . Furthermore, a critical area of concern has been identified in relation to potential groundwater contamination by relevant metabolite PMPA when applied to soils with low clay content . This suggests that soil composition can significantly impact the environmental behavior of iprovalicarb.

Safety and Hazards

Iprovalicarb is generally safe to use with certain precautions. It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use only in well-ventilated areas . It is also recommended to wear personal protective equipment during handling .

properties

IUPAC Name

propan-2-yl N-[(2S)-3-methyl-1-[1-(4-methylphenyl)ethylamino]-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-11(2)16(20-18(22)23-12(3)4)17(21)19-14(6)15-9-7-13(5)8-10-15/h7-12,14,16H,1-6H3,(H,19,21)(H,20,22)/t14?,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUWYYSKZYIQAE-WMCAAGNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)NC(=O)C(C(C)C)NC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(C)NC(=O)[C@H](C(C)C)NC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047662
Record name Iprovalicarb
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iprovalicarb

CAS RN

140923-17-7
Record name Carbamic acid, N-[(1S)-2-methyl-1-[[[1-(4-methylphenyl)ethyl]amino]carbonyl]propyl]-, 1-methylethyl ester
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iprovalicarb [ISO:BSI]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140923177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iprovalicarb
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, N-[(1S)-2-methyl-1-[[[1-(4-methylphenyl)ethyl]amino]carbonyl]propyl]-, 1-methylethyl ester
Source European Chemicals Agency (ECHA)
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Record name IPROVALICARB
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the target of Iprovalicarb?

A1: While the exact target of Iprovalicarb is not fully understood, research suggests it disrupts cell wall synthesis in oomycetes. Studies have focused on its potential effects on the localization and activity of cell wall biosynthesis enzymes, cellulose synthase, and chitin synthase. []

Q2: How does Iprovalicarb affect cellulose synthase?

A2: Research indicates that Iprovalicarb treatment can lead to a partial agglomeration of cellulose synthase in the plasma membrane of oomycete hyphae. []

Q3: Does Iprovalicarb affect chitin synthase?

A3: Current research suggests that Iprovalicarb does not significantly alter the localization of chitin synthase in oomycetes. []

Q4: What are the downstream effects of Iprovalicarb treatment on oomycetes?

A4: Iprovalicarb's disruption of cell wall synthesis appears to trigger a general plant-like defense mechanism in oomycetes. It may also interfere with the transport of cell wall material, leading to an accumulation of glucans that the cells attempt to remove. []

Q5: What is the molecular formula and weight of Iprovalicarb?

A5: The molecular formula of Iprovalicarb is C15H21N3O3, and its molecular weight is 291.35 g/mol. [Information not directly provided in the abstracts, sourced from PubChem]

Q6: Is Iprovalicarb compatible with other fungicides?

A6: Iprovalicarb is compatible with several fungicides and is often formulated in mixtures. Some examples include mancozeb, folpet, copper oxychloride, and propineb. [, , , , , , , ]

Q7: Is there a risk of resistance developing to Iprovalicarb?

A7: Yes, research suggests a moderate to high risk of resistance developing in oomycete populations to Iprovalicarb. [, , , ]

Q8: What are the resistance mechanisms associated with Iprovalicarb?

A8: A specific point mutation (V1109L) in the cellulose synthase 3 (CesA3) gene has been identified in Iprovalicarb-resistant Phytophthora melonis isolates. []

Q9: What plant diseases is Iprovalicarb effective against?

A9: Iprovalicarb shows efficacy against various oomycete diseases, including downy mildew in grapes, cucumbers, and onions; late blight in tomatoes and potatoes; and anthracnose in watermelon and pepper. [, , , , , , ]

Q10: What is the efficacy of Iprovalicarb compared to other fungicides?

A10: Field trials have shown Iprovalicarb to be as effective as metalaxyl-containing products in controlling downy mildew in pearl millet. [] It also demonstrates superior eradicant activity compared to metalaxyl. [] In grapevine trials, Iprovalicarb-based fungicides demonstrated comparable or higher efficacy to dimethomorph and folpet in controlling downy mildew on leaves and berries. []

Q11: What analytical methods are used to detect Iprovalicarb residues?

A11: Various methods have been developed for the detection and quantification of Iprovalicarb residues, including: * High-performance liquid chromatography with ultraviolet detection (HPLC-UV) [, ]* High-performance liquid chromatography with ultraviolet diode array detection and mass spectrometry (HPLC-UVD/MS) [] * Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) []* Gas chromatography coupled with ion trap mass spectrometry (GC-ITMS) []* Surface plasmon resonance (SPR) biosensors []* Enzyme-linked immunosorbent assay (ELISA) [, ]

Q12: How effective are common winemaking practices in removing Iprovalicarb residues?

A12: The winemaking process, particularly the clarification stage, can significantly reduce Iprovalicarb residues in wine, although complete removal is not always achieved. [, ]

Q13: How do spent mushroom substrates affect the degradation of Iprovalicarb in soil?

A13: The addition of composted spent mushroom substrate (C-SMS) to vineyard soil can significantly reduce the degradation rate of Iprovalicarb, leading to higher persistence. In contrast, fresh spent mushroom substrate (F-SMS) had a lesser effect on Iprovalicarb degradation. []

Q14: What are some alternative fungicides to Iprovalicarb for managing oomycete diseases?

A14: Numerous alternative fungicides are available with varying modes of action and efficacy against specific oomycete diseases. Some examples include:

  • CAA fungicides: Dimethomorph, mandipropamid, benthiavalicarb, and flumorph [, , , , , ]
  • Non-CAA fungicides: Azoxystrobin, metalaxyl, mancozeb, chlorothalonil, cymoxanil, fosetyl-aluminum, and propamocarb [, , , , , , , , , ]
  • Biological control agents: Trichoderma spp. and Pseudomonas fluorescens [, ]

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